

# Mass spectrometry analysis of (E)-5-Octadecene

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## Compound of Interest

Compound Name: (E)-5-Octadecene

Cat. No.: B8822231

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of **(E)-5-Octadecene**

## Introduction

**(E)-5-Octadecene** is a long-chain monounsaturated alkene, a class of compounds found in various natural and industrial products. Accurate structural characterization is crucial for its application in fields ranging from chemical synthesis to drug development. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), serves as a cornerstone analytical technique for the identification and structural elucidation of such molecules. This guide provides a detailed overview of the mass spectrometric behavior of **(E)-5-Octadecene**, typical fragmentation patterns, and experimental protocols for its analysis.

## Molecular Properties

**(E)-5-Octadecene** is an isomer of octadecene with the chemical formula  $C_{18}H_{36}$  and a molecular weight of approximately 252.48 g/mol [1][2]. The double bond is located between the 5th and 6th carbon atoms in the trans configuration.

Property	Value
Molecular Formula	$C_{18}H_{36}$ [1][2][3]
Molecular Weight	252.4784 g/mol [1][2]
CAS Registry Number	7206-21-5 [1][2][3]
IUPAC Name	(E)-octadec-5-ene [3]

## Electron Ionization (EI) Mass Spectrometry

Under standard Electron Ionization (EI) conditions (typically 70 eV), **(E)-5-Octadecene** undergoes ionization to form a molecular ion ( $M^{+\bullet}$ ), which is often visible in the mass spectrum. Subsequent fragmentation of this energetically unstable ion provides structural information. Alkenes typically exhibit more abundant molecular ions compared to their corresponding alkanes<sup>[4]</sup>.

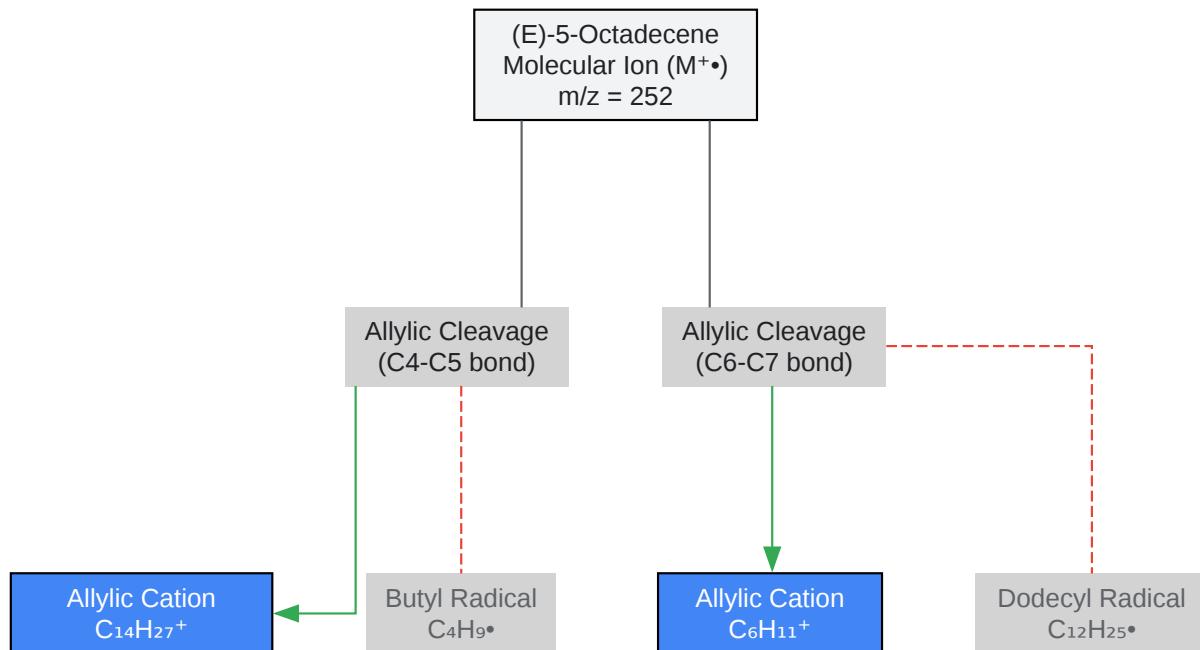
## Primary Fragmentation Pathways

The fragmentation of long-chain alkenes is dominated by cleavages that lead to the formation of stable carbocations. For **(E)-5-Octadecene**, the most prominent fragmentation pathway is allylic cleavage—the breaking of a carbon-carbon bond adjacent to the double bond. This process results in the formation of resonance-stabilized allylic carbocations, which often correspond to major peaks in the mass spectrum<sup>[4][5][6]</sup>.

Due to the double bond at C5-C6, two primary allylic cleavages are possible:

- Cleavage at the C4-C5 bond: This would lead to the formation of a  $C_4H_9\bullet$  radical and a stable  $C_{14}H_{27}^+$  allylic cation.
- Cleavage at the C6-C7 bond: This results in a  $C_{12}H_{25}\bullet$  radical and a  $C_6H_{11}^+$  allylic cation.

Other fragmentation processes include the sequential loss of alkyl radicals ( $C_nH_{2n+1}$ ), leading to clusters of peaks separated by 14 Da ( $CH_2$ )[4][7]. McLafferty rearrangement is also a possibility for alkenes that possess a  $\gamma$ -hydrogen relative to the double bond<sup>[5][8][9]</sup>.



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Caption: Primary allylic fragmentation pathways for the **(E)-5-Octadecene** molecular ion.

## Interpretation of the Mass Spectrum

The electron ionization mass spectrum of **(E)-5-Octadecene** shows a characteristic pattern of fragment ions. The table below summarizes the most significant peaks observed in the NIST reference spectrum[1].

m/z	Relative Intensity (%)	Proposed Fragment
41	100	$\text{C}_3\text{H}_5^+$ (Allyl cation)
43	85	$\text{C}_3\text{H}_7^+$ (Propyl cation)
55	98	$\text{C}_4\text{H}_7^+$ (Alkenyl cation)
56	50	$\text{C}_4\text{H}_8^+$ (Alkenyl cation)
69	65	$\text{C}_5\text{H}_9^+$ (Alkenyl cation)
70	40	$\text{C}_5\text{H}_{10}^+$ (Alkenyl cation)
83	45	$\text{C}_6\text{H}_{11}^+$ (Alkenyl cation)
252	~5	$\text{C}_{18}\text{H}_{36}^+$ (Molecular Ion, $\text{M}^{+\bullet}$ )

Data sourced from NIST Chemistry WebBook[\[1\]](#).

The base peak at m/z 41 ( $\text{C}_3\text{H}_5^+$ ) and the intense peak at m/z 55 ( $\text{C}_4\text{H}_7^+$ ) are characteristic fragments for many alkenes[\[10\]](#). The presence of a small but discernible molecular ion peak at m/z 252 confirms the molecular weight[\[1\]](#).

## Experimental Protocols

Accurate analysis of **(E)-5-Octadecene** requires carefully designed experimental procedures. Gas chromatography is the preferred method for introduction into the mass spectrometer.

### Protocol 1: Standard GC-MS Analysis

This protocol is suitable for the general identification of **(E)-5-Octadecene**.

- Sample Preparation: Dissolve 1 mg of the **(E)-5-Octadecene** sample in 1 mL of a volatile solvent such as hexane.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
- GC Conditions:

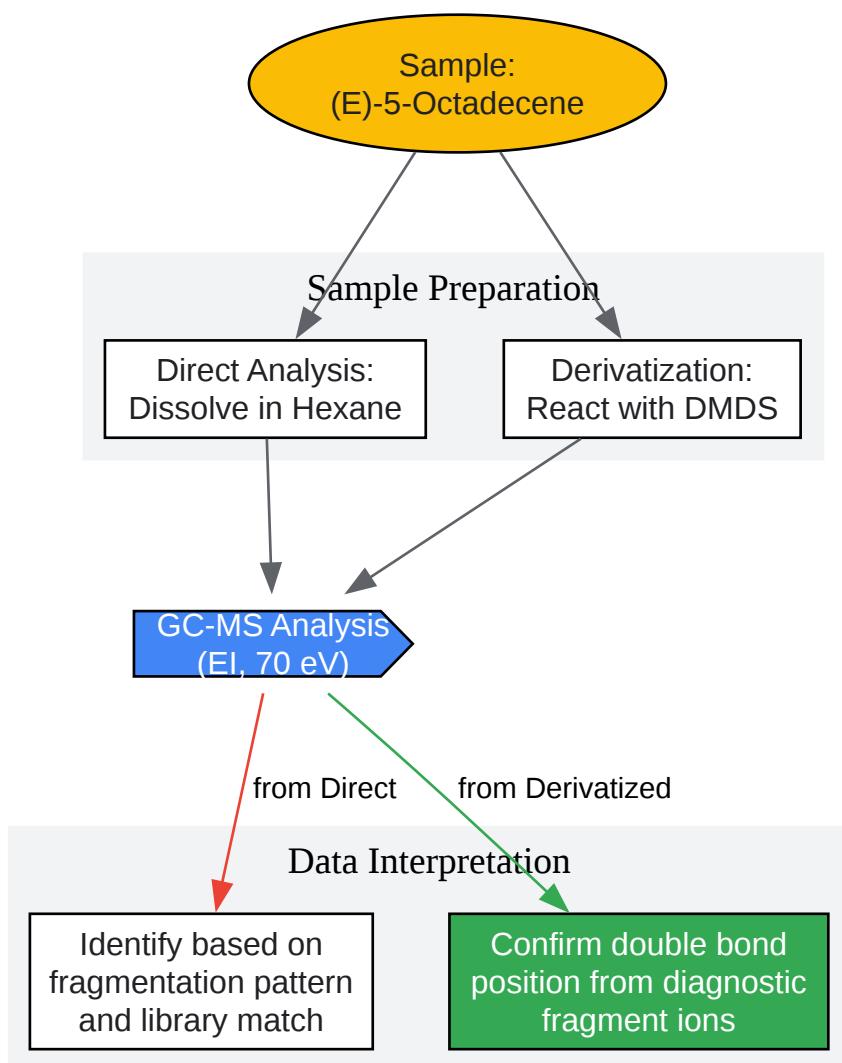
- Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness) is typically used.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min[11].
- Injector Temperature: 250 °C[11].
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Injection: 1  $\mu$ L injection volume with a split ratio of 50:1.
- MS Conditions:
  - Ion Source Temperature: 230 °C.
  - Ionization Energy: 70 eV.
  - Mass Range: Scan from m/z 35 to 400.
  - Data Acquisition: Collect data in full scan mode.
- Data Analysis: Identify the chromatographic peak for **(E)-5-Octadecene** based on its retention time. Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.

## Protocol 2: GC-MS with Derivatization for Double Bond Localization

A significant challenge with EI-MS is that ionization can induce migration of the double bond, making it difficult to distinguish between positional isomers[4]. To definitively locate the double bond, chemical derivatization is employed prior to GC-MS analysis. Derivatization with dimethyl disulfide (DMDS) is a well-established method for this purpose[12]. The reaction forms a dithioether adduct across the double bond, and its subsequent fragmentation in the mass spectrometer produces diagnostic ions that reveal the original position of the unsaturation.

- Derivatization:

- Dissolve ~1 mg of the alkene in 200  $\mu$ L of hexane.
  - Add 200  $\mu$ L of dimethyl disulfide (DMDS) and 50  $\mu$ L of iodine solution (5% w/v in diethyl ether).
  - Heat the mixture at 40-50 °C for several hours or leave at room temperature overnight.
  - Quench the reaction by adding a few drops of aqueous sodium thiosulfate solution to remove excess iodine.
  - Extract the derivatized product with hexane, dry the organic layer, and concentrate for analysis.
- GC-MS Analysis:
    - Follow the GC-MS conditions outlined in Protocol 1. The retention time of the DMDS adduct will be longer than that of the parent alkene.
  - Data Analysis: The mass spectrum of the DMDS adduct will show a clear molecular ion. The key fragmentation is the cleavage of the C-C bond that was originally part of the double bond, now located between the two methylthio (-SCH<sub>3</sub>) groups. This cleavage produces two prominent fragment ions that allow for unambiguous assignment of the double bond's original position.



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- To cite this document: BenchChem. [Mass spectrometry analysis of (E)-5-Octadecene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822231#mass-spectrometry-analysis-of-e-5-octadecene]

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